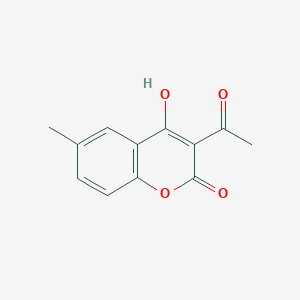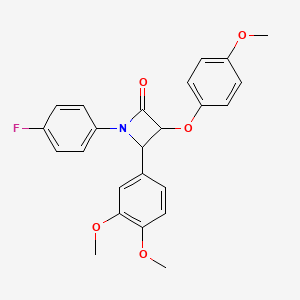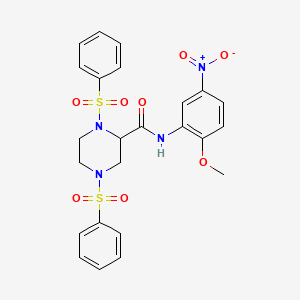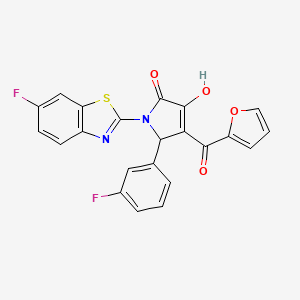![molecular formula C22H29N3O4S B4069974 N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069974.png)
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Übersicht
Beschreibung
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BAY 43-9006, is a synthetic small molecule drug that has shown promising results in cancer treatment. It was first discovered as an inhibitor of Raf kinase, an enzyme that plays a crucial role in the MAPK/ERK signaling pathway, which is often overactivated in cancer cells. BAY 43-9006 has been extensively studied for its anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wirkmechanismus
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 exerts its anti-tumor activity by inhibiting the Raf/MEK/ERK signaling pathway, which is often overactivated in cancer cells. This pathway plays a crucial role in cell proliferation, survival, and angiogenesis. N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 inhibits the activity of Raf kinase, which is upstream of MEK and ERK, leading to the inhibition of downstream signaling and ultimately resulting in the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of MEK and ERK, leading to the inhibition of downstream signaling. N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 also inhibits the activity of VEGFR-2 and PDGFR-β, two receptors that play a crucial role in angiogenesis. Inhibition of these receptors leads to the inhibition of angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been extensively studied for its anti-tumor activity, and its mechanism of action is well understood. However, N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 also has some limitations. It has a short half-life and is rapidly metabolized in the body, which may limit its efficacy. It also has off-target effects, which may lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006. One area of research is the development of new analogs of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 with improved pharmacokinetic properties and reduced off-target effects. Another area of research is the combination of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 with other anti-cancer drugs to enhance its efficacy. Additionally, the use of N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 in combination with immunotherapy is also an area of active research. Finally, the identification of biomarkers that can predict the response to N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 treatment is also an area of interest.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 has been extensively studied for its anti-tumor activity in preclinical and clinical studies. It has been shown to inhibit the growth of a variety of cancer cells, including renal cell carcinoma, hepatocellular carcinoma, melanoma, and pancreatic cancer. N-(sec-butyl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide 43-9006 has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors, which is an essential process for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-5-16(3)23-22(27)18-12-8-9-13-19(18)24-21(26)15-25(30(4,28)29)20-14-10-7-11-17(20)6-2/h7-14,16H,5-6,15H2,1-4H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEKICCQAODYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NC(C)CC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[7-(4-cyanophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4069891.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4069892.png)
![3-benzyl-7-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069899.png)
![N-(1-phenylethyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4069901.png)
![N-cyclopentyl-N'-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]succinamide](/img/structure/B4069902.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4069912.png)

![N-2-adamantyl-4-[4-(3-fluorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4069918.png)




![1-(4-methoxybenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4069970.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine](/img/structure/B4069982.png)